3-(Hydroxymethyl)-2-(4-methoxybenzyl)-1,2-thiazinane 1,1-dioxide
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Overview
Description
3-(Hydroxymethyl)-2-(4-methoxybenzyl)-1,2-thiazinane 1,1-dioxide is a complex organic compound characterized by its unique structure, which includes a thiazinane ring, a hydroxymethyl group, and a methoxybenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-2-(4-methoxybenzyl)-1,2-thiazinane 1,1-dioxide typically involves multiple steps, starting with the construction of the thiazinane ring. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate ring closure and subsequent functional group modifications.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(Hydroxymethyl)-2-(4-methoxybenzyl)-1,2-thiazinane 1,1-dioxide may be employed in the study of enzyme inhibitors or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(Hydroxymethyl)-2-(4-methoxybenzyl)-1,2-thiazinane 1,1-dioxide exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl and methoxybenzyl groups can form hydrogen bonds and other non-covalent interactions with enzymes or receptors, modulating their activity. The thiazinane ring provides a rigid framework that enhances binding affinity and specificity.
Comparison with Similar Compounds
3-(Hydroxymethyl)-2-(3-methoxybenzyl)-1,2-thiazinane 1,1-dioxide
3-(Hydroxymethyl)-2-(2-methoxybenzyl)-1,2-thiazinane 1,1-dioxide
3-(Hydroxymethyl)-2-(4-methoxybenzyl)-1,2-thiazinane
Uniqueness: 3-(Hydroxymethyl)-2-(4-methoxybenzyl)-1,2-thiazinane 1,1-dioxide stands out due to its specific substitution pattern on the thiazinane ring, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the para position of the benzyl ring enhances its lipophilicity and potential for biological interactions.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
[2-[(4-methoxyphenyl)methyl]-1,1-dioxothiazinan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-18-13-6-4-11(5-7-13)9-14-12(10-15)3-2-8-19(14,16)17/h4-7,12,15H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPQBZPHHCNCQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(CCCS2(=O)=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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